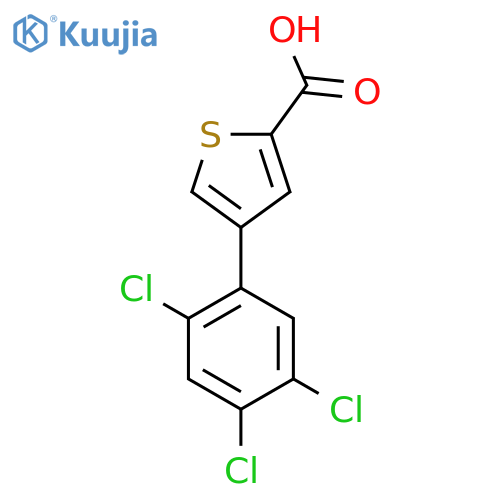Cas no 1261665-90-0 (4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid)

1261665-90-0 structure
商品名:4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid
CAS番号:1261665-90-0
MF:C11H5Cl3O2S
メガワット:307.58019900322
CID:4969757
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid
-
- インチ: 1S/C11H5Cl3O2S/c12-7-3-9(14)8(13)2-6(7)5-1-10(11(15)16)17-4-5/h1-4H,(H,15,16)
- InChIKey: YHFUNPWDYNEETC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1=CSC(C(=O)O)=C1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 65.5
- 疎水性パラメータ計算基準値(XlogP): 5
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013026991-500mg |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid |
1261665-90-0 | 97% | 500mg |
$790.55 | 2023-09-03 | |
| Alichem | A013026991-250mg |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid |
1261665-90-0 | 97% | 250mg |
$494.40 | 2023-09-03 | |
| Alichem | A013026991-1g |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid |
1261665-90-0 | 97% | 1g |
$1519.80 | 2023-09-03 |
4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1261665-90-0 (4-(2,4,5-Trichlorophenyl)thiophene-2-carboxylic acid) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 157047-98-8(Benzomalvin C)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 152840-81-8(Valine-1-13C (9CI))
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
